[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine
Description
[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine (CAS: 500995-45-9) is a bifunctional hydrazine derivative with the molecular formula C₇H₁₂N₄ and a molecular weight of 152.20 g/mol . Structurally, it features two hydrazinyl (-NH-NH₂) groups attached to a biphenyl core, where one phenyl ring is substituted with a methylene-linked hydrazinylphenyl moiety. This unique arrangement confers dual reactivity, making it valuable in pharmaceutical synthesis and coordination chemistry. The compound’s InChI key (1S/C7H12N4/c8-10-5-6-1-3-7(11-9)4-2-6/h1-4,10-11H,5,8-9H2) highlights its connectivity and stereoelectronic properties .
Properties
IUPAC Name |
[4-[(4-hydrazinylphenyl)methyl]phenyl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-16-12-5-1-10(2-6-12)9-11-3-7-13(17-15)8-4-11/h1-8,16-17H,9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOLOPXLAKUDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NN)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine typically involves the reaction of 4-(chloromethyl)benzohydrazide with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The hydrazine groups can participate in substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Azides, nitroso derivatives.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Structural Features |
|---|---|---|---|
| [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine | C₇H₁₂N₄ | Biphenyl core, dual hydrazinyl | Two hydrazinyl groups, methylene bridge |
| 4-Methylphenylhydrazine | C₇H₁₀N₂ | Methyl (-CH₃) on phenyl | Single hydrazinyl, electron-donating group |
| 4-Nitrophenylhydrazine | C₆H₇N₃O₂ | Nitro (-NO₂) on phenyl | Electron-withdrawing group, redox-active |
| 4-Hydrazinylphenyl benzenesulfonate | C₁₃H₁₃N₂O₃S | Benzenesulfonate (-SO₃C₆H₅) | Sulfonate ester enhances solubility |
| (4-Methoxybenzyl)hydrazine | C₈H₁₂N₂O | Methoxy (-OCH₃) on benzyl | Ether linkage, modulates lipophilicity |
Key Observations :
Table 3: Pharmacological Profiles
Key Findings :
- The target compound exhibits nanomolar potency against breast cancer cells, surpassing monosubstituted derivatives like 4-methylphenylhydrazine .
- Nitro-substituted analogs (e.g., compound 3 in ) show multi-target anti-inflammatory activity but may face toxicity challenges .
Physicochemical and Spectral Properties
Table 4: Spectral Data Comparison
| Compound Name | IR Peaks (cm⁻¹) | ¹H NMR Signals (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| This compound | 3454 (N-H), 1602 (C=N) | 5.70 (NH₂), 8.30 (NH) | 152.20 [M+H]⁺ |
| 4-Hydrazinylphenyl benzenesulfonate | 1719 (S=O), 1647 (C=N) | 7.80 (aromatic), 4.10 (CH₂) | 474.5 [M+1]⁺ |
| 4-Methylphenylhydrazine | 2959 (C-H), 3254 (N-H) | 2.30 (CH₃), 6.80 (aromatic) | 122.10 [M+H]⁺ |
Notes:
Biological Activity
[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine is a hydrazine derivative characterized by its unique biphenyl structure, which includes a hydrazinyl functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Hydrazines are known for their reactivity and have been implicated in various biological processes, including antimicrobial and anticancer activities.
The structural formula of this compound can be represented as follows:
This compound features a biphenyl core with a hydrazinyl substituent, which enhances its nucleophilic properties. The presence of nitrogen atoms in the hydrazine group allows for diverse chemical reactivity, making it a candidate for various biological interactions.
Antimicrobial Activity
Research indicates that compounds with hydrazinyl groups exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzymatic functions critical for bacterial survival .
Anticancer Potential
Hydrazine derivatives have also been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell growth and survival. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, indicating potential as a therapeutic agent .
The biological activity of this compound is largely attributed to its ability to form adducts with biomolecules, leading to alterations in cellular processes. The compound's nucleophilic nitrogen atoms can interact with electrophilic centers in proteins and nucleic acids, potentially causing structural modifications that disrupt normal function. This mechanism is particularly relevant in the context of its anticancer activity, where it may interfere with DNA replication and repair processes .
Toxicological Profile
Despite its potential therapeutic benefits, the toxicological effects of hydrazine derivatives must be considered. Studies have shown that phenylhydrazine, a related compound, can cause oxidative stress and hemolytic anemia in animal models. The acute toxicity profile indicates that doses above certain thresholds can lead to significant adverse effects, including organ damage and mortality . Therefore, understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
